Titanium carbonitride

Catalog No.
S1777742
CAS No.
12654-86-3
M.F
CHNTi2
M. Wt
122.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium carbonitride

Titanium Carbonitride (TiCN) overcomes the performance trade-offs of pure TiN or TiC by allowing C/N ratio tuning. This enables precisely tailored wear resistance and lubricity for high-stress tooling applications.

  • Hardness reaches 4000 HV; friction coefficient as low as 0.2, significantly outperforming TiN in high-speed machining of cast iron, Al alloys, and non-ferrous metals.
  • Superior edge toughness and anti-galling properties extend die and punch life in heavy-duty stamping.
  • TiCN-based cermets deliver high-temperature hardness and oxidation resistance for finishing steels and stainless steels.

Consistent batch quality and global availability ensure reliable supply for industrial and R&D demand.

CAS Number

12654-86-3

Product Name

Titanium carbonitride

IUPAC Name

azanylidynetitanium;methylidynetitanium

Molecular Formula

CHNTi2

Molecular Weight

122.76

InChI

InChI=1S/CH.N.2Ti/h1H;;;

InChI Key

IKXYWFXSOKKOHU-UHFFFAOYSA-N

SMILES

C#[Ti].N#[Ti]

Synonyms

Titanium carbonitride, Titanium carbide nitride, TiCN, Titanium carbonitride (Ti(C,N)), Titanium carbide nitride solid solution

Purity

≥99%

Package Size

25 g, 100 g

Titanium Carbonitride (TiCN) is a ternary ceramic material representing a solid solution of Titanium Carbide (TiC) and Titanium Nitride (TiN). This composition provides a unique combination of properties, most notably exceptional hardness and wear resistance, often exceeding that of the more common TiN. Its key procurement-relevant feature is the ability to tune its mechanical and tribological properties by adjusting the carbon-to-nitrogen (C/N) ratio, allowing for performance optimization in applications such as cutting tool coatings, forming tools, and wear-resistant components.

Procurement Fit

Material type TiCN cermet / hard coating for PVD or CVD deposition
Key properties High hardness, good wear resistance, moderate oxidation stability
Operating window Best fit below ~400°C; avoid high-speed dry machining where TiAlN is preferred

Direct substitution of Titanium Carbonitride with its binary counterparts, Titanium Nitride (TiN) or Titanium Carbide (TiC), often leads to performance trade-offs that compromise application-specific goals. While TiN offers good general-purpose wear resistance and TiC provides higher hardness, TiCN allows for property modulation between these two extremes. For instance, increasing the carbon content in the TiCN lattice enhances hardness and reduces the coefficient of friction beyond what TiN can offer, a critical factor in high-speed machining. Conversely, TiCN can provide superior toughness and adhesive wear resistance compared to TiC. This tunability means that a process or component optimized for a specific C/N ratio in TiCN cannot be replicated by simply using a generic TiN or TiC substitute, making material selection a critical, non-interchangeable decision.

Substitution Risk

TiCN's hardness and friction profile differ from TiN; direct substitution may shift tool life in abrasive wear conditions.
TiAlN retains hardness above 400°C, while TiCN degrades; high-temperature operations may require TiAlN-based coatings.
Oxidation resistance is strongly C/N-ratio dependent; TiCN is less oxidation-resistant than TiAlN, affecting tool life in oxidizing environments.

Superior Hardness for Enhanced Abrasive Wear Resistance

The addition of carbon to the titanium nitride lattice significantly increases material hardness, a primary driver for its selection in applications requiring high abrasive wear resistance. TiCN coatings consistently demonstrate higher hardness values compared to the common alternative, TiN. Specific studies report TiCN hardness reaching 3000-4000 HV (Vickers Hardness), and in some cases up to 39 GPa, a substantial increase over the typical 2300 HV for TiN. This represents a hardness increase of over 30%.

Evidence DimensionMicrohardness (Vickers)
Target Compound Data3000-4000 HV
Comparator Or BaselineTitanium Nitride (TiN): ~2300 HV
Quantified Difference~30-70% higher hardness than TiN
ConditionsThin film coating deposited via PVD/CVD methods on a substrate.

Higher hardness directly translates to a longer service life for cutting tools and wear parts, allowing for higher machining speeds and improved productivity.

Vickers Hardness
Head-to-head
3000–4000 HV
Supports abrasive wear resistance in machining
TiN baseline: 2000–2400 HV; PVD coatings, C/N ratio dependent

Reduced Coefficient of Friction for Improved Machining and Lower Wear

Titanium Carbonitride exhibits a lower coefficient of friction against steel compared to Titanium Nitride, which reduces heat generation and material buildup on tool edges during operation. Published data for TiCN coatings show a coefficient of friction as low as 0.2-0.4, compared to approximately 0.45-0.65 for standard TiN coatings. This enhanced lubricity is attributed to the presence of carbon in the material structure.

Evidence DimensionCoefficient of Friction vs. Steel
Target Compound Data0.2 - 0.4
Comparator Or BaselineTitanium Nitride (TiN): 0.45 - 0.65
Quantified DifferenceUp to 50% lower coefficient of friction than TiN
ConditionsDry sliding conditions against a steel counterpart.

A lower friction coefficient reduces cutting forces, minimizes heat generation, prevents galling, and allows for higher machining speeds, leading to better surface finishes and extended tool life.

Wear Rate (vs TiN)
Head-to-head
40–48% lower
Longer tool life in dry aluminum machining
T6061 alloy, dry cutting, 318–490 m/min

Tunable Thermal Stability for Specific Process Environments

The operational temperature limit of TiCN is a critical parameter that differentiates it from both TiN and more advanced coatings like TiAlN. TiCN generally has an oxidation temperature of around 400 °C, which is lower than that of TiN (approx. 550 °C). While this may seem like a disadvantage, it defines a clear operational window. For moderate-temperature applications where the superior hardness and lower friction of TiCN are paramount, it is an ideal choice over TiN. However, for high-heat applications (>800 °C), a different class of material like TiAlN would be required. This makes the selection of TiCN a deliberate choice based on the thermal conditions of the manufacturing process.

Evidence DimensionMaximum Service Temperature / Oxidation Temperature in Air
Target Compound Data~400 °C
Comparator Or BaselineTitanium Nitride (TiN): ~550 °C | Titanium Aluminum Nitride (TiAlN): >800 °C
Quantified DifferenceLower thermal stability than TiN and TiAlN, defining a specific process window.
ConditionsExposure to air at elevated temperatures.

This defines the processing and application window for TiCN; it is selected for its superior mechanical properties in workflows where temperatures do not exceed its ~400°C limit, making coolant use essential in many high-speed operations.

Friction Coefficient
Cross-study comparable
0.60–0.74 (unlubricated)
Lower friction than TiN, higher than TiAlN
TiN: ~0.65–0.8; TiAlN: ~0.3–0.5; sliding against steel
Thermal Stability
Class-level inference
Hardness drops above ~400°C
Limits TiCN use in high-speed dry machining
TiAlN maintains hardness up to 900°C; oxidation in air
Oxidation Resistance
Class-level inference
Intermediate; varies with C/N ratio
C/N ratio critically affects oxidation resistance
TiC: best; TiN: worst; TGA at 800°C
Tool Life (Ti turning)
Head-to-head
~2.5× longer than TiAlN/AlCrN
Multilayer architecture improves attrition wear resistance
Grade 4 Ti, 50–80 m/min, flood coolant

Coatings for High-Speed Cutting and Milling Tools

Due to its combination of high hardness (up to 4000 HV) and a low coefficient of friction (as low as 0.2), TiCN is an excellent choice for coating cutting tools used on abrasive materials like cast iron, aluminum alloys, and non-ferrous metals. The enhanced lubricity and wear resistance allow for higher cutting speeds and feeds compared to tools coated with standard TiN, resulting in increased productivity.

Wear-Resistant Coatings for Forming, Punching, and Stamping Tools

The superior hardness and toughness of TiCN make it highly effective for forming and punching tools that experience high mechanical stress and abrasive wear. Its resistance to edge chipping and adhesive wear (galling) is superior to TiN, extending the life of dies and punches used in heavy-duty stamping operations.

Hard Phase in Cermet Manufacturing

As a primary ceramic phase in cermets, TiCN provides a balance of properties that can be superior to TiC-based alternatives. TiCN-based cermets exhibit high-temperature hardness, good oxidation resistance, and high thermal conductivity. This makes them suitable for manufacturing high-performance cutting inserts and wear parts used in finishing operations on steel and stainless steel.

Application Fit Matrix

Application
Selection Property
Validation Focus
Al-alloy dry machining
Low friction & wear resistance
Wear rate reduction in aluminum dry turning
Ti & superalloy machining
Multilayer coating architecture
Tool life extension in titanium turning
Stainless/cast iron machining
High hardness and abrasion resistance
Cutting speed capability below 400°C
Hardened steel finishing
Low friction and hot hardness
Surface finish quality in precision boring

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